TBS Ether Stability Under Acidic Conditions: 20,000× More Stable Than TMS, Yet 250× More Labile Than TBDPS
The tert-butyldimethylsilyl (TBS) ether in the target compound provides an intermediate stability profile that distinguishes it from both more labile and more robust silyl alternatives. Under acidic aqueous conditions, the relative stability ranking is quantitatively established: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This means the TBS group in this compound is 20,000-fold more resistant to acidic cleavage than the TMS analog, reducing premature deprotection during acidic workup or chromatography. Conversely, it is 250-fold less stable than the TBDPS analog, allowing fluoride-mediated removal (e.g., TBAF/THF) under conditions that leave TBDPS ethers largely intact—critical for orthogonal deprotection sequences where the silyl group must be removed while preserving acid-sensitive tert-butyl esters [2].
| Evidence Dimension | Relative stability of silyl ether protecting groups toward acidic hydrolysis |
|---|---|
| Target Compound Data | TBS: 20,000 (relative stability index, normalized to TMS = 1) |
| Comparator Or Baseline | TMS ether analog: 1; TES ether analog: 64; TIPS ether analog: 700,000; TBDPS ether analog: 5,000,000 |
| Quantified Difference | TBS is 20,000× more stable than TMS; TBDPS is 250× more stable than TBS |
| Conditions | Acidic aqueous media; silyl ether cleavage kinetics (general class-level data from Kocienski's Protecting Groups and Wikipedia/Silyl_ether) |
Why This Matters
For procurement decisions, this intermediate stability means the compound tolerates mildly acidic workup and chromatography conditions that destroy TMS-protected analogs while remaining removable under mild fluoride conditions where TBDPS analogs would persist, enabling precise synthetic planning.
- [1] Wikipedia contributors. Silyl ether. Stability to Cleavage: In acidic media, the relative stability is: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000). Archived version. View Source
- [2] Chemical Forums (2009). Suzuki reaction and silyl protection discussion. Confirmation of acidic stability ranking and Kocienski reference. https://www.chemicalforums.com View Source
